Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Description
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a quinoline derivative characterized by a 4-chlorophenyl substituent at position 2 and a methyl ester group at position 4 of the quinoline core. This compound is part of a broader class of quinoline-based molecules, which are notable for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMMKGSGCHNRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
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Base Selection : Sodium hydroxide (1.36 mol) in aqueous solution facilitates efficient ring-opening and cyclization.
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Solvent System : Refluxing ethanol ensures homogeneity and accelerates the reaction.
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Esterification : Catalytic H₂SO₄ in anhydrous methanol achieves near-quantitative conversion of the carboxylic acid to the ester.
Yield : The brominated analog (2-(4-bromophenyl)quinoline-4-carboxylic acid) achieves a 72% yield under similar conditions, suggesting comparable efficiency for the chloro derivative.
Condensation-Esterification Pathway
An alternative route involves the condensation of 2-aminobenzaldehyde derivatives with 4-chlorophenylacetaldehyde , followed by oxidation and esterification. This method, detailed in supplementary protocols from the Royal Society of Chemistry, proceeds via a two-step process:
Cyclocondensation
The aldehyde and ketone precursors undergo acid-catalyzed cyclization to form the quinoline core. For example, this compound (4d ) is synthesized in 77% yield using dichloromethane as the solvent and sodium borohydride as a stabilizing agent.
Esterification and Purification
The crude carboxylic acid intermediate is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester. Column chromatography (chloroform:methanol, 9:1) isolates the product with >98% purity.
Key Data :
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IR (KBr) : 1720 cm⁻¹ (ester C=O), 1591 cm⁻¹ (quinoline C=N).
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¹H NMR (CDCl₃) : δ 8.41 (d, 1H, J = 8.53 Hz, H-8), 7.80 (t, 1H, J = 7.33 Hz, H-6), 4.08 (s, 3H, COOCH₃).
Comparative Analysis of Methodologies
The Pfitzinger method offers scalability and cost-effectiveness, while the condensation pathway provides higher yields and milder conditions.
Mechanistic Insights and Side Reactions
Pfitzinger Reaction Mechanism
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Ring-Opening : Isatin reacts with hydroxide to form isatoic anhydride, which decarboxylates to an α-ketoamide.
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Cyclization : Condensation with 4-chloroacetophenone forms the quinoline skeleton via keto-enol tautomerization.
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Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol.
Byproduct Formation
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Dehalogenation : Prolonged heating may lead to partial loss of the chloro substituent, detectable via GC-MS.
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Over-Oxidation : Excess oxidizing agents (e.g., KMnO₄) can degrade the quinoline ring, necessitating stoichiometric control.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
Industrial Applications and Modifications
The patent CN102924374B describes a decarboxylation route to cinchonic acid derivatives, highlighting the versatility of quinoline-4-carboxylates as intermediates. For this compound, potential modifications include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the 4-chlorophenyl group.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimalarial Properties
Recent studies have highlighted the potential of quinoline derivatives, including methyl 2-(4-chlorophenyl)quinoline-4-carboxylate, as antimalarial agents. Quinoline-4-carboxamide derivatives have shown promising activity against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that certain derivatives exhibited low nanomolar potency against the blood stage of the parasite, suggesting a novel mechanism of action involving the inhibition of translation elongation factor 2 () .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 120 | Inhibition of |
| Compound 2 | <10 | Multistage activity against P. berghei |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with specific kinases involved in cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 150 | Induction of apoptosis |
| A549 | 180 | Cell cycle phase G1 arrest |
Case Study 1: Antimalarial Efficacy
In a preclinical study, a series of quinoline derivatives were screened for their efficacy against malaria. This compound was part of a library that showed significant activity against both blood and liver stages of Plasmodium species. The study emphasized the need for new chemotypes to combat drug resistance .
Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer effects of this compound revealed its potential to inhibit Aurora A kinase, crucial for cell cycle progression. In vitro assays demonstrated that treatment with this compound led to increased apoptosis rates in breast cancer cell lines .
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorophenyl)quinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Variations and Implications
- Oxoethyl esters (e.g., [2-(4-chlorophenyl)-2-oxoethyl] derivatives) introduce hydrogen-bonding capabilities, which may influence crystal packing and solubility .
- Substituent Effects: Halogen Variations: Bromine (in Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) vs. chlorine (in the target compound) alters electronic properties and van der Waals interactions, impacting binding affinity in biological targets .
- Carboxylic Acid vs. Ester: Carboxylic acid derivatives (e.g., 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) exhibit higher polarity and lower membrane permeability compared to esters, which are more metabolically stable .
Physicochemical Data
- Solubility : Methyl esters generally exhibit better organic solvent solubility (e.g., chloroform, ethyl acetate) compared to carboxylic acids, which may require polar solvents like DMSO .
- Crystallography: Quinoline derivatives often form intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) that influence crystal stability. For example, Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate forms centrosymmetric dimers via C–H⋯π interactions .
Biological Activity
Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate, a derivative of the quinoline family, has garnered attention for its diverse biological activities. This article explores its potential as an antimicrobial, antiviral, anticancer, and antitubercular agent, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H13ClN2O2
- Molecular Weight : 302.74 g/mol
The presence of a chlorophenyl group enhances its reactivity and biological activity, making it a valuable candidate for drug development.
Target Interactions
This compound interacts with various biological targets, primarily through enzyme inhibition and modulation of cellular pathways. It is known to influence:
- Cell Signaling Pathways : Alters pathways involved in cell proliferation and apoptosis.
- Enzyme Activity : Binds to specific enzymes, potentially inhibiting or activating their functions, which can lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.
Antiviral Activity
The compound has also shown antiviral properties, particularly against viruses like influenza and HIV. In vitro studies have reported:
- EC50 values indicating effective inhibition of viral replication.
- Mechanisms include interference with viral entry and replication processes within host cells .
Anticancer Potential
This compound has been evaluated for its anticancer activities across various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-453 (breast) | 29.1 |
| MCF-7 (breast) | 15.3 |
| A549 (lung) | 20.5 |
The compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways, highlighting its potential as an anticancer agent .
Case Studies
- Antimalarial Activity : In a study involving Plasmodium falciparum, this compound demonstrated moderate antimalarial activity with an EC50 value of approximately 120 nM. This suggests its potential role in malaria treatment alongside existing therapies .
- Tuberculosis Inhibition : Recent research identified this compound as a promising candidate against Mycobacterium tuberculosis. It showed significant inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication, indicating a novel mechanism for tuberculosis treatment .
Q & A
Q. How does the stereoelectronic environment of the quinoline core influence photophysical properties (e.g., fluorescence quantum yield)?
- Methodology : Measure UV-Vis absorption/emission spectra in solvents of varying polarity. Time-dependent DFT (TD-DFT) simulations correlate excited-state transitions with substituent effects. The 4-carboxylate group’s electron-withdrawing nature may reduce π→π* transition energy, shifting emission wavelengths .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
